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Compound of Interest

3-Isopropoxy-5-
Compound Name:
trifluoromethylphenylboronic acid

Cat. No.: B597398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability,
synthesis, and key applications of 3-Isopropoxy-5-trifluoromethylphenylboronic acid (CAS
No. 1256345-44-4), a valuable building block in medicinal chemistry and organic synthesis. Its
unique substitution pattern, featuring an isopropoxy group and an electron-withdrawing
trifluoromethyl group, makes it a significant reagent for creating complex molecules with
potential therapeutic applications.

Commercial Availability

3-Isopropoxy-5-trifluoromethylphenylboronic acid is available from a range of specialized
chemical suppliers. The availability, purity, and pricing vary, making it essential for researchers
to compare sources based on their specific needs for scale and quality.
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) ) Available

Supplier Catalog Number Purity .
Quantities

Sigma-Aldrich SY3H9A7BED34 Not specified Custom Synthesis
BLD Pharm BD236124 >97% 1g, 5g, Custom

. : - : 250mg, 1g, 59, 10g,
ChemicalBook Multiple Listings Varies o5

g

Pharmaffiliates 1256345-44-4 Not specified Inquiry
Synthonix Not specified Not specified Inquiry

Note: Pricing is subject to change and is often available upon request from the supplier. Purity
levels should be confirmed by consulting the supplier's Certificate of Analysis.

Core Physicochemical Properties

Property Value

CAS Number 1256345-44-4[1]

Molecular Formula C10H12BF303

Molecular Weight 248.01 g/mol

Appearance Typically a white to off-white solid

Experimental Protocols
Plausible Synthesis of 3-lsopropoxy-5-
trifluoromethylphenylboronic acid

While specific literature detailing the synthesis of this exact molecule is sparse, a general and
reliable method involves the formation of an organometallic intermediate from the
corresponding aryl halide, followed by quenching with a borate ester and subsequent

hydrolysis.

Reaction Scheme:
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Caption: General synthetic workflow for arylboronic acids.
Detailed Methodology:
o Preparation of the Organometallic Reagent:

o To a solution of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous
tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-
butyllithium (1.1 eq, solution in hexanes) dropwise.

o Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the

aryllithium species.
e Borylation:

o To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the
internal temperature remains below -65 °C.
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o After the addition is complete, allow the mixture to slowly warm to room temperature and
stir overnight.

e Hydrolysis and Workup:

o Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric
acid (e.g., 2 M HCI) until the solution is acidic (pH ~1-2).

o Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

o Transfer the mixture to a separatory funnel and extract with an organic solvent such as
ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate under reduced pressure.

e Purification:

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-
Isopropoxy-5-trifluoromethylphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura
reactions to form biaryl structures, a common motif in drug candidates.

General Protocol:
» Reaction Setup:

o In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., an aryl
bromide, 1.0 eq), 3-Isopropoxy-5-trifluoromethylphenylboronic acid (1.2-1.5 eq), a
palladium catalyst (e.g., Pd(PPhs)s4, 2-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2.0-
3.0 eq).

e Solvent Addition and Degassing:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b597398?utm_src=pdf-body
https://www.benchchem.com/product/b597398?utm_src=pdf-body
https://www.benchchem.com/product/b597398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1
ratio).

o Bubble argon through the solution for 10-15 minutes to ensure all oxygen is removed.

e Reaction Execution:

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous
stirring.

o Monitor the reaction progress using an appropriate technique, such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Workup and Isolation:
o Once the reaction is complete, cool the mixture to room temperature and dilute with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).
o Wash the combined organic layers with water and brine, then dry over anhydrous NazSOa.
o Filter the mixture and concentrate the solvent under reduced pressure.

 Purification:

o Purify the crude residue by flash column chromatography on silica gel to isolate the
desired biaryl product.

Application in Drug Discovery

The trifluoromethyl (-CF3) group is a critical substituent in modern medicinal chemistry.[2] Its
incorporation into drug candidates can significantly enhance key properties:

o Metabolic Stability: The strength of the C-F bond makes the -CFs group resistant to
metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a
drug.
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 Lipophilicity: The -CFs group increases the lipophilicity of a molecule, which can improve its
ability to cross cell membranes and enhance bioavailability.[2]

» Binding Affinity: The strong electron-withdrawing nature of the -CFs group can alter the
electronic properties of the aromatic ring, potentially leading to stronger interactions with
biological targets.

The presence of the isopropoxy group provides another point of modification and can influence
solubility and binding characteristics. Therefore, 3-Isopropoxy-5-
trifluoromethylphenylboronic acid serves as a key starting material for synthesizing novel
compounds where these properties are desired.

Key Chemical Pathway: The Suzuki-Miyaura
Catalytic Cycle

The primary utility of this boronic acid is realized through the Suzuki-Miyaura cross-coupling
reaction. Understanding its catalytic cycle is fundamental for optimizing reaction conditions.[3]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Availability and Technical Guide: 3-
Isopropoxy-5-trifluoromethylphenylboronic Acid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b597398#commercial-availability-of-3-
isopropoxy-5-trifluoromethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b597398#commercial-availability-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid
https://www.benchchem.com/product/b597398#commercial-availability-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid
https://www.benchchem.com/product/b597398#commercial-availability-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid
https://www.benchchem.com/product/b597398#commercial-availability-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

